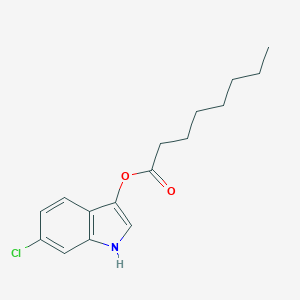
6-Chlor-3-indoxylcapronsäureester
Übersicht
Beschreibung
6-Chloro-3-indoxyl caprylate is a useful research compound. Its molecular formula is C16H20ClNO2 and its molecular weight is 293.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-indoxyl caprylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-indoxyl caprylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Esterase-Detektion
“6-Chlor-3-indoxylcapronsäureester” und verwandte Verbindungen wie “5-Brom-6-chlor-3-indolylcapronsäureester” werden häufig zur Detektion von Esteraseaktivität verwendet . Esterase ist ein Enzym, das Esterbindungen spaltet, und die Freisetzung des Indolyl-Moleküls nach der Spaltung kann nachgewiesen werden, was diese Verbindungen für verschiedene biologische und medizinische Forschungsanwendungen nützlich macht .
Pharmazeutisches Zwischenprodukt
Diese Verbindungen können als pharmazeutische Zwischenprodukte verwendet werden . Sie können während der Synthese neuer Medikamente in komplexere Moleküle integriert werden, was möglicherweise die Toxizität reduziert .
Diagnostische Reagenzien
“this compound” kann als Enzymsubstrat in diagnostischen Reagenzien verwendet werden . Dies ermöglicht den Nachweis und die Messung spezifischer Enzymaktivitäten in biologischen Proben, was für die Diagnose verschiedener Krankheiten entscheidend sein kann .
Detektion pathogener Bakterien
Die Verbindung kann zum Nachweis pathogener Bakterien wie Salmonellen verwendet werden . Bestimmte Bakterien produzieren spezifische Esterasen, die die Esterbindung in “this compound” spalten können, was zu einer Farbänderung führt, die auf das Vorhandensein der Bakterien hinweist .
Forschung an Polymorphen
Es wird laufend an den Polymorphen verwandter Verbindungen wie "5-Brom-6-chlor-3-indoxylcapronsäureester" geforscht . Verschiedene kristalline Formen dieser Verbindungen können unterschiedliche physikalisch-chemische Eigenschaften aufweisen, die sich auf ihre Verarbeitbarkeit, Dispergierbarkeit, Löslichkeit, Auflösungsgeschwindigkeit und Stabilität auswirken können
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-3-indoxyl caprylate is esterase , specifically those exhibiting C8 activity . Esterases are enzymes that catalyze the hydrolysis of ester bonds, playing a crucial role in various biological processes including the metabolism of lipids and proteins.
Mode of Action
6-Chloro-3-indoxyl caprylate acts as a chromogenic substrate for esterase with C8 activity . This means that the compound is metabolized by the enzyme, resulting in a color change. This color change is often used to measure the activity of the enzyme.
Result of Action
Upon cleavage by esterase, 6-Chloro-3-indoxyl caprylate yields a pink or salmon-colored precipitate . This color change is indicative of the compound’s interaction with the enzyme and serves as a visual marker of esterase activity.
Action Environment
For instance, the compound should be stored at -20°C and protected from light , suggesting that these conditions may be necessary for maintaining its stability and efficacy.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
6-Chloro-3-indoxyl caprylate interacts with esterase enzymes . The nature of these interactions involves the cleavage of the ester bond in the substrate by esterase enzymes .
Molecular Mechanism
The molecular mechanism of 6-Chloro-3-indoxyl caprylate involves its interaction with esterase enzymes . The esterase enzymes cleave the ester bond in the substrate, leading to the release of a salmon-colored precipitate .
Temporal Effects in Laboratory Settings
It is known that the compound forms a salmon-colored precipitate upon cleavage by esterase enzymes .
Metabolic Pathways
It is known that the compound is a substrate for esterase enzymes .
Eigenschaften
IUPAC Name |
(6-chloro-1H-indol-3-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-10-12(17)8-9-13(14)15/h8-11,18H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOGGXOQZZEFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432344 | |
| Record name | 6-Chloro-3-indoxyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159954-35-5 | |
| Record name | 6-Chloro-1H-indol-3-yl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159954-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-indoxyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



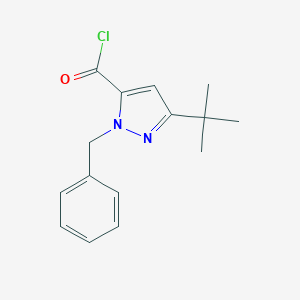
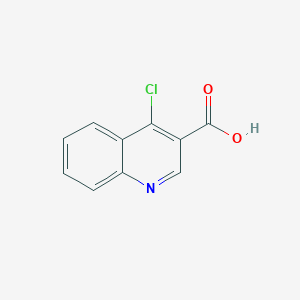
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)
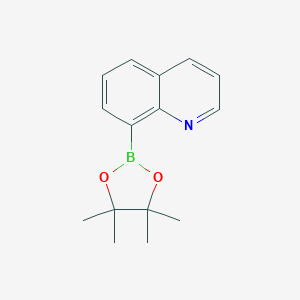
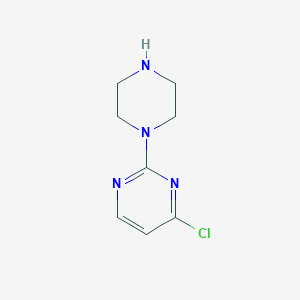

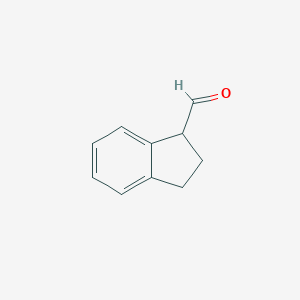

![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)
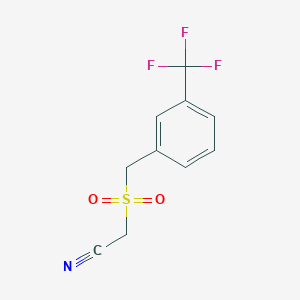
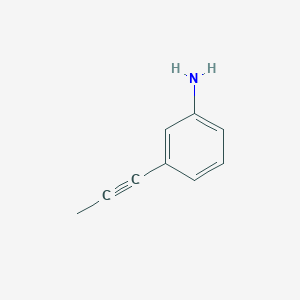

![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
